molecular formula C23H30N2O5 B600473 7-Hydroxymitragynine CAS No. 174418-82-7

7-Hydroxymitragynine

Cat. No.: B600473
CAS No.: 174418-82-7
M. Wt: 414.5 g/mol
InChI Key: RYENLSMHLCNXJT-CYXFISRXSA-N
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Mechanism of Action

Target of Action

7-Hydroxymitragynine primarily interacts with the body’s opioid receptors, particularly the mu-opioid receptors . These receptors are involved in pain modulation, mood regulation, and the reward system .

Mode of Action

This compound, like mitragynine, is a mixed opioid receptor agonist/antagonist. It acts as a partial agonist at mu-opioid receptors and as a competitive antagonist at delta and kappa opioid receptors . Once attached, this compound activates the receptors, causing the release of endogenous opioids like endorphins .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those associated with the opioid system. By acting on mu-opioid receptors, it can modulate the perception of pain and influence mood . It also affects dopamine, serotonin, and adrenergic receptors .

Pharmacokinetics

This compound is metabolically unstable in simulated gastric fluid but stable in simulated intestinal fluid . It is converted in vitro in both mouse and human liver preparations to the much more potent mu-opioid receptor agonist this compound, and this conversion is mediated by cytochrome P450 3A isoforms . It exhibits high plasma protein binding .

Result of Action

The activation of mu-opioid receptors by this compound results in various physiological and psychological effects. These include potent analgesic effects, making it effective for pain relief . It also has a unique mechanism of action that results in a lower risk of respiratory depression and potentially reduced addictive potential .

Action Environment

Environmental factors like temperature, humidity, and soil composition can impact the production of this compound . Additionally, different Kratom strains may naturally contain varying concentrations of this compound . Older Kratom leaves tend to have higher levels of this compound compared to younger leaves .

Biochemical Analysis

Biochemical Properties

7-Hydroxymitragynine interacts with opioid receptors, particularly the mu-opioid receptors . It binds to these receptors with greater efficacy than mitragynine . The compound is converted in vitro in both mouse and human liver preparations to the much more potent mu-opioid receptor agonist .

Cellular Effects

This compound exhibits effects on various types of cells and cellular processes. It influences cell function by acting as a partial agonist at μ-opioid receptors and as a competitive antagonist at δ- and κ-opioid receptors . It also increases the uptake of calcein-AM in MDR-MDCK cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is more potent than both mitragynine and morphine . Unlike traditional opioids, this compound does not activate the β-arrestin pathway, meaning symptoms such as respiratory depression, constipation, and sedation are much less pronounced .

Temporal Effects in Laboratory Settings

In human liver microsomes, this compound is metabolized with a half-life of 24 minutes . It can convert into mitragynine up to 45% over a 2-hour incubation . It is also degraded up to 27% in simulated gastric fluid and up to 6% in simulated intestinal fluid .

Dosage Effects in Animal Models

This compound is formed from mitragynine in mice, and brain concentrations of this metabolite are sufficient to explain most or all of the opioid-receptor-mediated analgesic activity of mitragynine . The compound is found in the brains of mice at very high concentrations relative to its opioid receptor binding affinity .

Metabolic Pathways

This compound is involved in metabolic pathways mediated by cytochrome P450 3A isoforms . It can metabolize to mitragynine pseudoindoxyl in the blood but not in the liver .

Subcellular Localization

It is known that the compound can be found in the brains of mice at very high concentrations , but more detailed information about its subcellular localization is not currently available.

Properties

IUPAC Name

methyl (E)-2-[(2S,3S,7aS,12bS)-3-ethyl-7a-hydroxy-8-methoxy-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O5/c1-5-14-12-25-10-9-23(27)20-17(7-6-8-19(20)29-3)24-21(23)18(25)11-15(14)16(13-28-2)22(26)30-4/h6-8,13-15,18,27H,5,9-12H2,1-4H3/b16-13+/t14-,15+,18+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYENLSMHLCNXJT-CYXFISRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCC3(C(=NC4=C3C(=CC=C4)OC)C2CC1C(=COC)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1CN2CC[C@]3(C(=NC4=C3C(=CC=C4)OC)[C@@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20903988
Record name 7-Hydroxymitragynine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20903988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174418-82-7
Record name 7-Hydroxymitragynine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=174418-82-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Hydroxymitragynine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174418827
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Hydroxymitragynine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20903988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-HYDROXYMITRAGYNINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2T3TWA75R0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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